NP-C86 was developed as part of research efforts aimed at targeting noncoding RNAs for therapeutic purposes. It falls under the classification of small molecule compounds that interact specifically with RNA, making it a member of the growing field of RNA-targeted therapeutics. Its design is based on the need for agents that can modulate RNA stability and function without causing cytotoxic effects, which is a significant advantage in therapeutic applications .
The precise conditions (such as temperature, solvent choice, and reaction times) are critical for optimizing yield and ensuring the desired molecular structure is achieved .
NP-C86 has a well-defined molecular structure characterized by its ability to form stable interactions with RNA. Although specific structural data such as X-ray crystallography or NMR spectra are not readily available, it is known that NP-C86 contains aromatic rings that facilitate stacking interactions with nucleic acid bases. This structural feature is crucial for its binding affinity to GAS5.
NP-C86 primarily engages in non-covalent interactions with GAS5, which include:
These interactions prevent the recruitment of up-frameshift protein 1, thus stabilizing GAS5 within the cellular environment. The compound does not participate in traditional chemical reactions but instead alters the biochemical pathways associated with RNA metabolism .
The mechanism by which NP-C86 exerts its effects involves several key steps:
While detailed physical properties such as boiling point or melting point are not extensively documented for NP-C86, some general characteristics include:
Chemical properties are primarily defined by its interaction capabilities with nucleic acids rather than traditional reactivity profiles .
NP-C86 holds significant promise in various scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3